molecular formula C7H6ClF2N B2614712 6-Chloro-2,4-difluoro-3-methylaniline CAS No. 2300095-53-6

6-Chloro-2,4-difluoro-3-methylaniline

Cat. No.: B2614712
CAS No.: 2300095-53-6
M. Wt: 177.58
InChI Key: JSOLOAJWIDWUGP-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylaniline is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol It is a derivative of aniline, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group

Scientific Research Applications

6-Chloro-2,4-difluoro-3-methylaniline has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 6-Chloro-2,4-difluoro-3-methylaniline typically involves multi-step organic reactions. One common method is the halogenation of 3-methylaniline, followed by fluorination and chlorination under controlled conditions . Industrial production methods often employ catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

6-Chloro-2,4-difluoro-3-methylaniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

6-Chloro-2,4-difluoro-3-methylaniline can be compared with other halogenated anilines, such as:

  • 2,4-Difluoroaniline
  • 3-Chloro-4-fluoroaniline
  • 2-Chloro-5-fluoroaniline

These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of chlorine and fluorine in this compound imparts distinct chemical properties, making it particularly useful in specific applications .

Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-3-5(9)2-4(8)7(11)6(3)10/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOLOAJWIDWUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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